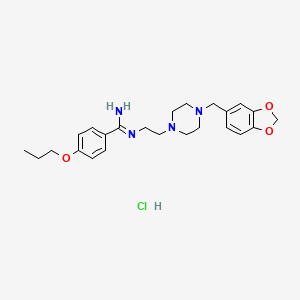

Nintedanib esylate hemihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

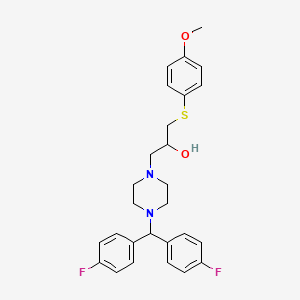

Nintedanib esylate hemihydrate is a small molecule tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. It is marketed under the brand names Ofev and Vargatef. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nintedanib esylate hemihydrate involves multiple steps. One of the key steps includes reacting a compound of formula VI with acetic anhydride and triethyl ortho benzoate to obtain a compound of formula V. This intermediate is then reacted with another compound of formula IV to produce nintedanib . The process involves careful control of reaction conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves the use of hot melt extrusion (HME) to prepare amorphous solid dispersions. This method enhances the dissolution and oral bioavailability of the compound. The process involves blending nintedanib with a polymer matrix, such as Kollidon VA64, and conducting HME at temperatures ranging from 80°C to 220°C .

Análisis De Reacciones Químicas

Types of Reactions: Nintedanib esylate hemihydrate undergoes various chemical reactions, including hydrolytic ester cleavage, resulting in the formation of the free acid moiety. This moiety is subsequently glucuronidated and excreted in the feces .

Common Reagents and Conditions: Common reagents used in the synthesis of nintedanib include acetic anhydride, triethyl ortho benzoate, and various solvents for recrystallization. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions involving this compound include its free acid moiety and glucuronidated metabolites. These products are primarily excreted via feces .

Aplicaciones Científicas De Investigación

Nintedanib esylate hemihydrate has a wide range of scientific research applications. It is extensively studied for its role in treating idiopathic pulmonary fibrosis and non-small-cell lung cancer. Additionally, it has shown potential in treating other fibrotic disorders and certain types of cancers due to its ability to inhibit multiple signaling receptors . Research is also ongoing to explore advanced delivery systems, such as nanoparticle-based carriers, to optimize drug targeting and minimize adverse effects .

Mecanismo De Acción

Nintedanib esylate hemihydrate exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases. It targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor, thereby preventing fibroblast proliferation and differentiation . This inhibition ultimately slows down the progression of fibrotic diseases and certain types of cancers .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to nintedanib esylate hemihydrate include pirfenidone, another drug used for the treatment of idiopathic pulmonary fibrosis. Both drugs are disease-modifying therapies that slow down the progressive loss of lung function .

Uniqueness: this compound is unique in its ability to inhibit multiple receptor tyrosine kinases, making it effective against a broader range of fibrotic disorders and cancers compared to other similar compounds. Its multifaceted mechanism of action and potential for advanced delivery systems further enhance its therapeutic effectiveness .

Propiedades

Número CAS |

959762-24-4 |

|---|---|

Fórmula molecular |

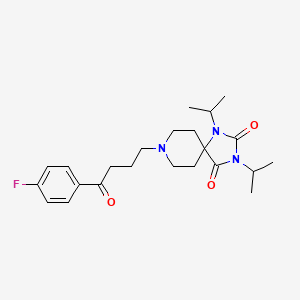

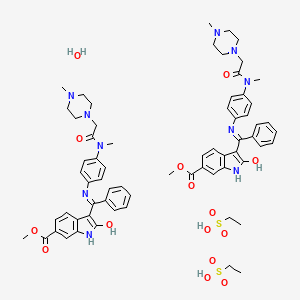

C66H80N10O15S2 |

Peso molecular |

1317.5 g/mol |

Nombre IUPAC |

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrate |

InChI |

InChI=1S/2C31H33N5O4.2C2H6O3S.H2O/c2*1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;2*1-2-6(3,4)5;/h2*4-14,19,33,38H,15-18,20H2,1-3H3;2*2H2,1H3,(H,3,4,5);1H2 |

Clave InChI |

IIJNKVHEDSIEBZ-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)O.CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.